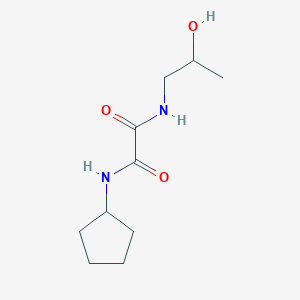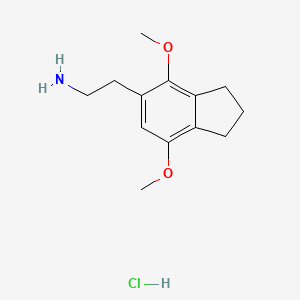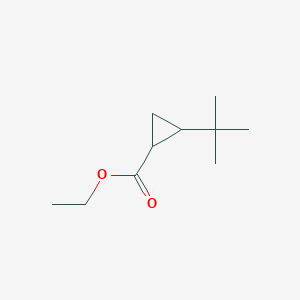![molecular formula C8H9ClN2O3 B2583370 2-[(2-Chloro-6-nitrophenyl)amino]ethanol CAS No. 65976-54-7](/img/structure/B2583370.png)
2-[(2-Chloro-6-nitrophenyl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloro-6-nitrophenyl)amino]ethanol” is defined by its molecular formula, C8H9ClN2O3. The molecular weight of this compound is 216.62.
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the retrieved sources, similar compounds have been studied. For instance, the special features of reduction and acetylation reactions with similar compounds have been explored .
Scientific Research Applications
Catalytic Reduction of Nitroarenes
In the field of catalysis, 2-[(2-Chloro-6-nitrophenyl)amino]ethanol derivatives have been used as substrates in the ruthenium-catalyzed reduction of nitroarenes. This process employs formic acid as a reductant, showcasing the compound's utility in the synthesis of aminoarenes, which are crucial intermediates in chemical synthesis. This method highlights the efficiency of using specific catalysts to achieve high yields and selectivity in the reduction process, thereby contributing to greener chemistry practices (Watanabe et al., 1984).
Development of Electro-Optical Active Polyurethanes
Another significant application involves the synthesis of novel derivatives for the development of electro-optical active polyurethanes. By synthesizing new derivatives through azocoupling reactions, researchers aim to enhance the non-linear optical (NLO) performance of materials. This research underscores the potential of this compound derivatives in improving the efficiency of electro-optical devices, which are pivotal in telecommunications and information processing (Jecs et al., 2009).
Liquid Crystalline Properties and Electrical Conductivity
The preparation and investigation of poly(2‐anilinoethanol) containing azobenzene group under electrical fields reveal insights into liquid crystalline (LC) properties and electrical conductivity. This study emphasizes the compound's role in synthesizing materials with good LC behavior and semectic texture, which are critical for applications in displays and sensors. The research also discusses how electrical fields influence the polymerization process, offering a pathway to tailor material properties for specific applications (Hosseini & Hoshangi, 2015).
Antibacterial Activity Studies
Research on the antibacterial activity of 2-amino-4-(4-nitrophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile, a related compound, provides insights into the biological activity of nitrophenyl derivatives. The study explores the antibacterial potential against various human pathogens, indicating the broader implications of such compounds in medicinal chemistry and drug design (Uzun et al., 2019).
properties
IUPAC Name |
2-(2-chloro-6-nitroanilino)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O3/c9-6-2-1-3-7(11(13)14)8(6)10-4-5-12/h1-3,10,12H,4-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCDAQUOUYFPEKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Indol-2-yl-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2583288.png)

![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2583291.png)


![N-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2583294.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,6-difluorobenzamide](/img/structure/B2583296.png)
![3-(4-methylphenyl)-5H-indeno[1,2-c]pyridazin-5-one oxime](/img/structure/B2583297.png)




![5-Chlorofuro[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2583304.png)